molecular formula C7H11O2- B1260928 (2E)-3-methylhex-2-enoate

(2E)-3-methylhex-2-enoate

Cat. No.: B1260928
M. Wt: 127.16 g/mol
InChI Key: NTWSIWWJPQHFTO-AATRIKPKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-methylhex-2-enoate is a monounsaturated fatty acid anion resulting from the deprotonation of the carboxy group of (2E)-3-methylhex-2-enoic acid. It is a short-chain fatty acid anion and a monounsaturated fatty acid anion. It is a conjugate base of a (2E)-3-methylhex-2-enoic acid.

Scientific Research Applications

Catalytic Hydrogenation Studies

(Crombie, Jenkins, & Roblin, 1975) explored the palladium-catalyzed hydrogenation of related compounds to (2E)-3-methylhex-2-enoate. This study provided insights into the conversion of molecular dissymmetry into centrodissymmetry, important for determining the absolute configuration of allenes.

Synthesis and Chemical Transformation

(Gimalova et al., 2013) and (Gimalova et al., 2014) focused on synthesizing specific derivatives of this compound and examined their unusual recyclizations. These findings are significant for understanding the chemical behavior and potential applications of this compound.

Intramolecular Cyclization Processes

(Gimazetdinov et al., 2017) investigated the intramolecular cyclization of derivatives of this compound. This study contributes to understanding the cyclization mechanisms and potential synthetic applications.

Properties

Molecular Formula

C7H11O2-

Molecular Weight

127.16 g/mol

IUPAC Name

(E)-3-methylhex-2-enoate

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1/b6-5+

InChI Key

NTWSIWWJPQHFTO-AATRIKPKSA-M

Isomeric SMILES

CCC/C(=C/C(=O)[O-])/C

Canonical SMILES

CCCC(=CC(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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